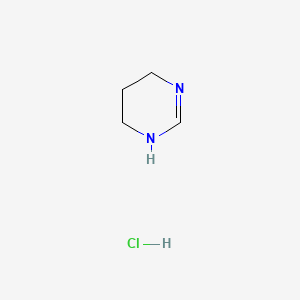

1,4,5,6-Tetrahydropyrimidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4,5,6-tetrahydropyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c1-2-5-4-6-3-1;/h4H,1-3H2,(H,5,6);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLUOLOIDQVZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=NC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959065 | |

| Record name | 1,4,5,6-Tetrahydropyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38115-29-6 | |

| Record name | NSC163981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,6-Tetrahydropyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6-tetrahydropyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,4,5,6 Tetrahydropyrimidine Hydrochloride and Its Derivatives

Direct Cyclization Strategies for 1,4,5,6-Tetrahydropyrimidine (B23847) Ring Formation

Condensation Reactions with Diamines and Carbonyl Compounds

A foundational and widely utilized method for synthesizing the 1,4,5,6-tetrahydropyrimidine ring involves the condensation of a 1,3-diaminopropane (B46017) with a suitable carbonyl-containing compound. semanticscholar.orgresearchgate.net This approach is versatile, allowing for the incorporation of various substituents onto the heterocyclic ring.

The reaction typically proceeds by treating a 1,3-diaminopropane derivative with reagents such as carboxylic acids, esters, or aldehydes at elevated temperatures. semanticscholar.orgscielo.org.bo For instance, the reaction of N-substituted 1,3-diaminopropanes with N,N-dimethylformamide dimethylacetal provides a high-yield route to 1-alkyl- or 1-aryl-1,4,5,6-tetrahydropyrimidines. semanticscholar.org The choice of catalyst and solvent can significantly influence the reaction's efficiency. Boric acid has been effectively used as a catalyst in the one-pot reaction between 1,3-diaminopropane and nicotinic acid, yielding the corresponding 2-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine. scielo.org.bo

The following table summarizes representative examples of this condensation strategy.

| Diamine Component | Carbonyl Component | Catalyst/Reagent | Product | Ref |

| N-methyl-1,3-diaminopropane | N,N-Dimethylformamide dimethylacetal | Heat | N-methyl-1,4,5,6-tetrahydropyrimidine | semanticscholar.org |

| 1,3-diaminopropane | Nicotinic acid | Boric acid | 2-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine | scielo.org.bo |

| N-(p-nitrophenyl)-1,3-diaminopropane | N,N-Dimethylformamide diethylacetal | Heat | 1-(p-nitrophenyl)-2-dimethylaminohexahydropyrimidine | semanticscholar.org |

Amidination and Cyclocondensation Approaches

Amidination followed by cyclocondensation presents another robust pathway to tetrahydropyrimidines. This method often involves the reaction of a diamine with a reagent that provides the C2 carbon of the pyrimidine (B1678525) ring, such as an amidine or a nitrile. researchgate.net Amidines, in particular, are useful intermediates for the synthesis of various nitrogen-containing heterocycles. mdpi.com

The classical Pinner reaction, which involves the condensation of an amidine with a 1,3-dicarbonyl compound, can be adapted for the synthesis of pyrimidine derivatives. mdpi.com A variation of this approach is the reaction of 1,3-diaminopropanes with reagents like 2-methyl-2-thiopseudourea or acetamidine (B91507) salts to form the cyclic amidine structure of the tetrahydropyrimidine (B8763341). semanticscholar.org These reactions highlight the utility of amidine chemistry in constructing the core heterocyclic system. organic-chemistry.org

One-Pot Multicomponent Reactions (e.g., Biginelli-type reactions)

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules from simple precursors in a single step. The Biginelli reaction, discovered in 1891, is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgamazonaws.comsennosbiotech.com While the classic product is a dihydropyrimidine (B8664642), modifications and subsequent reduction steps can lead to tetrahydropyrimidine derivatives. amazonaws.comorganicreactions.org

The scope of the Biginelli reaction has been significantly expanded by varying all three components and employing a wide array of catalysts to improve yields and reaction conditions. nih.govresearchgate.net Lewis acids like copper(II) trifluoroacetate (B77799) hydrate (B1144303), bismuth chloride, and ytterbium(III) triflate have been used to catalyze the reaction effectively. wikipedia.orgnih.gov Recent advancements have also explored four-component Biginelli reactions, which allow for further functionalization, such as introducing a methoxy (B1213986) group at the C4 position of the ring. biomedres.us These reactions provide rapid access to a large library of substituted pyrimidine derivatives. chemrevlett.comnih.govbeilstein-journals.org

The following table illustrates the diversity of catalysts used in Biginelli and Biginelli-like reactions for synthesizing pyrimidine derivatives.

| Catalyst | Reactants | Solvent | Key Feature | Ref |

| HCl or DABCO | Benzaldehyde derivatives, thiourea (B124793), ethyl benzoylacetate | Ethanol | Good yields, shorter reaction times with DABCO | nih.gov |

| Strontium chloride hexahydrate | Aldehydes, isopropyl acetoacetate, urea/thiourea | Ethanol | Moderate-to-good yields for antibacterial compounds | mdpi.com |

| Zn(OTf)₂ | 4-Benzyloxybenzaldehydes, (thio)ureas, β-dicarbonyls | Acetonitrile (B52724) | One-pot synthesis of RORα probes | sennosbiotech.com |

| Sodium hydrogen sulfate (B86663) | Methyl aroylpyruvate, aromatic aldehyde, urea, methanol | Methanol | Four-component reaction yielding 4-methoxy-hexahydropyrimidines | biomedres.us |

| CuCl₂·2H₂O | Aldehydes, ethyl acetoacetate, urea | - (Solvent-free) | Green chemistry approach using grindstone method | mdpi.com |

Selective Reduction of Pyrimidine Precursors

The selective reduction of fully aromatic or partially saturated pyrimidine precursors offers a direct route to 1,4,5,6-tetrahydropyrimidines. This strategy is valuable when the corresponding substituted pyrimidine is more readily accessible than the precursors required for direct cyclization.

Metal hydride complexes are commonly employed for this transformation. For example, the reduction of 1,4,6-trisubstituted pyrimidin-2(1H)-ones with sodium borohydride (B1222165) can yield 3,4,5,6-tetrahydropyrimidin-2(1H)-ones. rsc.org The ratio of dihydro- to tetrahydro- products can be controlled by carefully selecting the reaction conditions and the nature of the substituents on the pyrimidine ring. rsc.org Lithium aluminium hydride has also been investigated for these reduction processes. rsc.org This method provides a pathway to tetrahydropyrimidine derivatives from a different class of starting materials, complementing cyclization strategies. amazonaws.com

Ring Expansion Strategies (e.g., from aziridines, azetidines, cyclopropanes)

Ring expansion reactions provide a novel and less conventional approach to the synthesis of tetrahydropyrimidines. researchgate.net This strategy involves the transformation of smaller, strained heterocyclic rings like aziridines (three-membered) or azetidines (four-membered) into the larger six-membered tetrahydropyrimidine ring. dntb.gov.uamagtech.com.cn

While the direct ring expansion of aziridines or azetidines to tetrahydropyrimidines is a specialized area, the underlying principles have been demonstrated in the synthesis of other heterocycles. nih.govchemrxiv.orgepfl.ch For instance, one-carbon ring expansion of aziridines to azetidines has been achieved using carbene transferase enzymes. nih.govchemrxiv.org Conceptually, a multi-carbon insertion or a cascade reaction starting from a functionalized small ring could lead to the tetrahydropyrimidine skeleton. These methods, though synthetically challenging, offer unique pathways to complex heterocyclic structures that may be difficult to access through traditional condensation reactions. nih.gov

Functionalization and Derivatization at Specific Ring Positions

Once the 1,4,5,6-tetrahydropyrimidine core is synthesized, further diversification can be achieved by functionalizing specific positions on the ring. This allows for the fine-tuning of the molecule's properties.

Alkylation is a common derivatization strategy. For example, 1-alkyl-1,4,5,6-tetrahydropyrimidines can be readily quaternized by reacting them with alkyl halides, such as iodomethane, to produce 1,3-dialkyltetrahydropyrimidinium salts. semanticscholar.org This reaction introduces a substituent at the N3 position. Similarly, N-aryl-1,4,5,6-tetrahydropyrimidines can be quaternized with alkyl iodides to yield the corresponding amidinium salts. researchgate.net

Post-condensation modifications of products from Biginelli reactions are also widely employed. For instance, dihydropyrimidinethiones can undergo cyclocondensation with chloroacetone (B47974) to form fused thiazolopyrimidine systems. beilstein-journals.org Furthermore, N-formyl derivatives of tetrahydropyrimidines have been synthesized by treating the parent compound with a formylating agent like a mixture of DMF and POCl₃. chemrevlett.com These derivatization reactions significantly expand the chemical space accessible from a single core structure.

Synthesis of 2-Substituted Tetrahydropyrimidines

The functionalization at the 2-position of the tetrahydropyrimidine ring is a common strategy to modulate the biological properties of these compounds. A variety of substituents, including alkyl and aryl groups, can be introduced at this position through several synthetic routes.

One of the most established methods for the synthesis of 2-substituted tetrahydropyrimidines is the condensation of 1,3-diaminopropanes with carboxylic acids or their derivatives, such as esters or nitriles, often at elevated temperatures. nih.gov For instance, 1- and 2-substituted, as well as 1,2-disubstituted, 1,4,5,6-tetrahydropyrimidines have been prepared to investigate their pharmacological properties. nih.govresearchgate.netnih.gov

A notable approach involves the cyclodehydration of N-aryl-N'-formyl-1,3-propanediamines using trimethylsilyl (B98337) polyphosphate (PPSE) to yield 1-aryl-1,4,5,6-tetrahydropyrimidines. clockss.orgresearchgate.net This method provides a route to tetrahydropyrimidines with an aryl substituent on one of the nitrogen atoms.

The Biginelli reaction, a one-pot three-component condensation, is another powerful tool for accessing highly functionalized tetrahydropyrimidines, which can be considered derivatives of 1,4,5,6-tetrahydropyrimidine. nih.govnih.gov This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, and can be catalyzed by both Brønsted and Lewis acids to produce compounds with substitution at the C4, C5, and C6 positions, with the C2 position being part of the urea or thiourea fragment. nih.govsemanticscholar.org

| Reactants | Reagents/Conditions | Product | Reference(s) |

| 1,3-Diaminopropanes and Carboxylic Acid Derivatives | High Temperature | 2-Substituted-1,4,5,6-tetrahydropyrimidines | nih.gov |

| N-Aryl-N'-formyl-1,3-propanediamines | Trimethylsilyl polyphosphate (PPSE) | 1-Aryl-1,4,5,6-tetrahydropyrimidines | clockss.orgresearchgate.net |

| Aldehyde, β-Ketoester, Urea/Thiourea | Acid Catalyst (e.g., HCl, Lewis Acids) | 4,5,6-Trisubstituted-1,2,3,4-tetrahydropyrimidin-2(1H)-ones/thiones | nih.govnih.govsemanticscholar.org |

N-Substitution and N-Alkylation Methodologies

Modification of the nitrogen atoms within the tetrahydropyrimidine ring is a key strategy for diversifying the chemical space and influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. N-substitution and N-alkylation are common methods employed for this purpose.

Direct N-alkylation of pre-formed 1,4,5,6-tetrahydropyrimidines with alkyl halides is a straightforward approach to introduce alkyl groups onto the nitrogen atoms. For example, the quaternization of 1-aryl-1,4,5,6-tetrahydropyrimidines with methyl or ethyl iodide leads to the corresponding 1-aryl-3-alkyl-1,4,5,6-tetrahydropyrimidinium salts in high yields. clockss.orgresearchgate.net This reaction is believed to proceed via an SN2 mechanism, making it most suitable for the introduction of unbranched primary alkyl groups. clockss.org The use of microwave irradiation has been shown to facilitate the N-alkylation of amines with alkyl halides in aqueous media, offering a greener alternative. rsc.org

An alternative strategy for the synthesis of N-substituted tetrahydropyrimidinium salts, particularly those bearing branched alkyl or aryl substituents at the N3 position that are not readily accessible through direct alkylation, involves the dehydrogenation of the corresponding hexahydropyrimidine (B1621009) precursors. clockss.orgresearchgate.net This method expands the scope of accessible N-substituted derivatives. N-acylation, another important modification, can be achieved using various acylating agents, with polymer-supported reagents offering advantages in terms of simplified workup and purification. researchgate.net

| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |

| 1-Aryl-1,4,5,6-tetrahydropyrimidines | Methyl or Ethyl Iodide | 1-Aryl-3-alkyl-1,4,5,6-tetrahydropyrimidinium Iodides | High yields, suitable for primary alkyl groups | clockss.orgresearchgate.net |

| 1,3-Disubstituted Hexahydropyrimidines | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | 1,3-Disubstituted-1,4,5,6-tetrahydropyrimidinium Salts | Access to sterically hindered N-substituents | clockss.orgresearchgate.net |

| Amines | Alkyl Halides, Microwave | Tertiary Amines | Green chemistry approach | rsc.org |

Introduction of Exocyclic Groups at C-5

The introduction of functional groups at the C-5 position of the tetrahydropyrimidine ring system is a valuable strategy for creating analogues with diverse properties. The Biginelli reaction stands out as a primary method for achieving C-5 substitution. researchgate.netnih.govsemanticscholar.org

In a typical Biginelli reaction, a β-ketoester is used as one of the three components. The ester group from this starting material is incorporated at the C-5 position of the resulting dihydropyrimidine ring. researchgate.netsemanticscholar.org This allows for the synthesis of a wide array of 5-alkoxycarbonyl-tetrahydropyrimidine derivatives. For example, the reaction of an aromatic aldehyde, ethyl acetoacetate, and urea or thiourea, often under acidic conditions, yields ethyl 4-aryl-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. semanticscholar.orgmdpi.com

The versatility of this method allows for the use of various substituted benzaldehydes and β-ketoesters, leading to a library of C-5 functionalized tetrahydropyrimidines. nih.govsemanticscholar.org Furthermore, the ester group at C-5 can potentially be modified in subsequent steps to introduce other exocyclic functionalities, although this is not the primary focus of the initial Biginelli condensation.

| Reaction Type | Key Reactant for C-5 Substitution | Typical C-5 Substituent | Example Product | Reference(s) |

| Biginelli Reaction | β-Ketoester (e.g., Ethyl Acetoacetate) | Alkoxycarbonyl (e.g., -COOEt) | Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | semanticscholar.orgmdpi.com |

| Biginelli Reaction | Acetoacetanilide derivatives | Carboxamide | 4-Aryl-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide | nih.gov |

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives is of high importance, as the stereochemistry of these molecules can significantly impact their biological activity. rroij.comchemistryviews.org While the field is still evolving, several strategies have been explored for the asymmetric synthesis of related heterocyclic systems, which can provide insights for tetrahydropyrimidine synthesis. nih.govnih.govnih.govresearchgate.net

One promising approach is the use of organocatalysis in multicomponent reactions. For instance, a quinine-derived squaramide has been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction to produce tetrahydropyridines with three contiguous stereogenic centers in good yields and high enantioselectivities. nih.gov Such domino reactions represent a powerful strategy for the rapid construction of complex chiral heterocycles from simple starting materials.

Another strategy involves the use of chiral auxiliaries. For example, the stereoselective Michael addition using the t-butyl ester of L-valine as a chiral auxiliary has been employed in the asymmetric synthesis of 1,4-dihydropyridine (B1200194) derivatives, achieving high enantiomeric excess. researchgate.net This principle could potentially be adapted for the synthesis of chiral tetrahydropyrimidines.

Furthermore, biocatalytic methods, such as carbene N-H insertion catalyzed by engineered enzymes, are emerging as powerful tools for the asymmetric synthesis of chiral amines, which are precursors to many heterocyclic compounds. rochester.edu

| Strategy | Catalyst/Auxiliary | Target Ring System (as an example) | Key Features | Reference(s) |

| Organocatalytic Domino Reaction | Quinine-derived squaramide | Tetrahydropyridines | High enantioselectivity, multiple stereocenters | nih.gov |

| Chiral Auxiliary | t-Butyl ester of L-valine | 1,4-Dihydropyridines | High enantiomeric excess | researchgate.net |

| Biocatalysis | Engineered Myoglobin | Chiral Amines | Green and highly selective | rochester.edu |

Modern Catalytic Approaches in 1,4,5,6-Tetrahydropyrimidine Synthesis

The use of catalysts has revolutionized the synthesis of heterocyclic compounds, including 1,4,5,6-tetrahydropyrimidines, by enabling milder reaction conditions, improving yields, and enhancing selectivity. Both Lewis and Brønsted acids have proven to be effective catalysts in this context.

Lewis Acid Catalysis

Lewis acids are widely employed to catalyze the synthesis of tetrahydropyrimidine derivatives, most notably through the Biginelli reaction. nih.govmdpi.com They function by activating the carbonyl group of the aldehyde, thereby facilitating the initial condensation steps of the reaction.

A variety of Lewis acids have been successfully used, including metal triflates such as copper(II) triflate (Cu(OTf)₂), ytterbium(III) triflate (Yb(OTf)₃), and lanthanum(III) triflate (La(OTf)₃). nih.govnih.gov Other Lewis acids like bismuth chloride (BiCl₃) and copper chloride dihydrate (CuCl₂·2H₂O) have also been reported to be effective. nih.govmdpi.com The use of these catalysts often leads to higher yields and shorter reaction times compared to uncatalyzed or Brønsted acid-catalyzed reactions. nih.gov For example, La(OTf)₃ has been shown to be a highly efficient catalyst for the synthesis of dihydropyrimidine derivatives, affording good to excellent yields in a short timeframe. nih.gov

| Catalyst | Reaction | Substrates | Key Advantage(s) | Reference(s) |

| Cu(OTf)₂, Yb(OTf)₃, BiCl₃ | Biginelli Reaction | Aldehydes, β-ketoesters, urea/thiourea | Improved yields and reaction times | nih.gov |

| La(OTf)₃ | Biginelli Reaction | Aldehydes, acetoacetanilides, urea/thiourea | Good to excellent yields, short reaction times | nih.gov |

| CuCl₂·2H₂O | Biginelli Reaction | Aldehydes, ethyl acetoacetate, urea/thiourea | Solvent-less conditions, rapid | semanticscholar.orgmdpi.com |

| Scandium Triflate | Tandem ring-opening–cyclization | Cyclopropanes and imines | Highly diastereoselective synthesis of pyrrolidines | researchgate.net |

Brønsted Acid Catalysis

Brønsted acids have a long history of use in the synthesis of tetrahydropyrimidines, particularly in the classical Biginelli reaction where a strong acid like hydrochloric acid (HCl) is traditionally used as the catalyst. nih.govnih.gov The Brønsted acid protonates the aldehyde, activating it towards nucleophilic attack by the urea or thiourea.

While strong mineral acids are effective, there is a growing interest in using milder or more environmentally friendly Brønsted acids. For instance, triethylammonium (B8662869) hydrogen sulfate has been employed as a catalyst for the Biginelli reaction. nih.gov Brønsted acids have also been shown to mediate the synthesis of other heterocyclic systems, such as the insertion of thioureas/thioamides into sulfoxonium ylides to form thiazoles under mild, metal-free conditions. rsc.org Furthermore, Brønsted acids like triflic acid have been used to catalyze the intramolecular hydroamination of protected alkenylamines to synthesize pyrrolidines and piperidines, demonstrating their utility in cyclization reactions. berkeley.edu

| Catalyst | Reaction | Substrates | Product Type | Reference(s) |

| Hydrochloric Acid (HCl) | Biginelli Reaction | Aldehydes, β-ketoesters, urea/thiourea | Tetrahydropyrimidin-2(1H)-ones/thiones | nih.govnih.gov |

| Triethylammonium hydrogen sulfate | Biginelli Reaction | Aldehydes, β-ketoesters, urea/thiourea | Tetrahydropyrimidin-2(1H)-ones/thiones | nih.gov |

| Triflic Acid | Intramolecular Hydroamination | Protected Alkenylamines | Pyrrolidines and Piperidines | berkeley.edu |

| Triflimide (Tf₂NH) | Transfer Hydrogenation | Imines and Alkenes | Amines and Alkanes | nih.gov |

Transition Metal-Catalyzed Reactions

The Biginelli reaction, a cornerstone for synthesizing tetrahydropyrimidines, has been significantly improved by the use of transition metal-based Lewis acid catalysts. nih.gov These catalysts enhance reaction rates and improve yields compared to traditional acid-catalyzed methods. nih.gov For instance, catalysts such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), bismuth chloride (BiCl₃), and manganese(III) acetate (B1210297) dihydrate (Mn(OAc)₃·2H₂O) have proven effective. nih.gov

In one notable approach, copper(II) chloride dihydrate (CuCl₂·2H₂O) was used as a catalyst in a solvent-less, multicomponent reaction to produce 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. mdpi.com This method involves grinding the reactants—an aromatic benzaldehyde, a secondary amine, and ethyl acetoacetate—with a catalytic amount of the copper salt, demonstrating a facile and efficient route to these structures. mdpi.com

| Catalyst | Reaction Type | Key Advantage(s) | Reference |

|---|---|---|---|

| CuCl₂·2H₂O | Solvent-less Multicomponent Reaction | Efficient under solvent-free conditions | mdpi.com |

| Cu(OTf)₂ | Biginelli Reaction | Improved reaction output and reduced time | nih.gov |

| Yb(OTf)₃ | Biginelli Reaction | Significantly improved yield | nih.gov |

| BiCl₃ | Biginelli Reaction | Effective Lewis acid catalyst | nih.gov |

| Mn(OAc)₃·2H₂O | Biginelli Reaction | Enhanced reaction efficiency | nih.gov |

Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free strategy for synthesizing heterocyclic compounds. In the context of tetrahydropyrimidine synthesis, various amine-based catalysts have been successfully employed. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as an effective catalyst for preparing tetrahydropyrimidine derivatives via the Biginelli reaction, offering high yields and shorter reaction times compared to uncatalyzed or traditional HCl-catalyzed methods. nih.gov

Other organocatalytic systems include the use of morpholine (B109124) in aqueous conditions under ultrasonic irradiation to synthesize carbonitrile-bearing tetrahydropyrimidine derivatives. orientjchem.org This method not only resulted in elevated reaction yields but also significantly reduced reaction times. orientjchem.org In a different study, 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP) was identified as an effective catalyst for the one-pot synthesis of other tetrahydropyrimidine derivatives. nih.gov These examples underscore the versatility of organocatalysts in promoting the formation of the tetrahydropyrimidine scaffold under milder conditions.

| Organocatalyst | Reaction Conditions | Reactants | Reference |

|---|---|---|---|

| DABCO | Ethanol, Reflux | Benzaldehyde derivatives, thiourea, ethyl benzoylacetate | nih.gov |

| Morpholine | Aqueous, Ultrasonic Irradiation | Malononitrile, urea/thiourea, substituted aldehydes | orientjchem.org |

| 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP) | Dioxane/CHCl₃ | Aldehyde, N-methylthiourea, methyl acetoacetate | nih.gov |

Nanocatalyst Applications

The application of nanocatalysts represents a significant advancement in chemical synthesis, offering benefits such as high efficiency, recyclability, and low cost. researchgate.netnih.gov These materials possess a large surface-area-to-volume ratio, which dramatically increases their catalytic activity. mdpi.com In the synthesis of tetrahydropyrimidines, nanocatalysts have been employed to drive reactions efficiently under green conditions. medscireview.net

A prominent example is the use of a mesoporous nanocatalyst, Fe₃O₄@SBA-15, for the Biginelli condensation. semanticscholar.org The magnetic nature of the Fe₃O₄ core allows for easy separation and recovery of the catalyst from the reaction mixture using an external magnet, facilitating its reuse without significant loss of activity. nih.gov Other nanocatalysts, such as nano-sized magnesium oxide (MgO) and zinc oxide (ZnO), have also been reported for the proficient synthesis of related nitrogen-containing heterocycles, often under mild, solvent-free, or aqueous conditions. nih.gov The use of nanocatalysts aligns with the principles of green chemistry by minimizing waste and improving reaction economy. medscireview.net

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. rasayanjournal.co.inmdpi.com These principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. rasayanjournal.co.in For the synthesis of 1,4,5,6-tetrahydropyrimidine and its derivatives, several green methodologies have been developed that offer significant advantages over conventional approaches. rasayanjournal.co.in

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions, particularly mechanochemical methods like grinding, have been successfully applied to the synthesis of tetrahydropyrimidines. mdpi.comdntb.gov.ua This "grindstone chemistry" approach involves the grinding of solid reactants, often with a catalytic amount of a substance, to initiate a chemical reaction. dntb.gov.ua

For instance, 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized by grinding a mixture of an aromatic benzaldehyde, urea or thiourea, ethyl acetoacetate, and a catalytic amount of CuCl₂·2H₂O. mdpi.com This method avoids the need for solvents, simplifies the work-up procedure, reduces waste, and often leads to the formation of pure products directly. mdpi.com Similarly, the synthesis of other derivatives has been achieved via a grinding process under solvent-free conditions, highlighting the efficiency and environmental benefits of this technique. orientjchem.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular green chemistry technique due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. semanticscholar.orgresearchgate.netjocpr.com Microwave irradiation provides rapid and uniform heating of the reaction mixture through mechanisms of dipolar polarization and ionic conduction, leading to a significant acceleration of chemical reactions. researchgate.net

The Biginelli condensation for producing tetrahydropyrimidine derivatives has been adapted for microwave irradiation with great success. semanticscholar.orgfoliamedica.bg In a comparative study, the synthesis of a series of tetrahydropyrimidine derivatives was carried out using both conventional heating and microwave irradiation. The results, summarized in the table below, show a drastic reduction in reaction time from 20-24 hours to just 22-24 minutes, with comparable or improved yields. semanticscholar.orgfoliamedica.bg This efficiency, combined with reduced energy consumption, makes microwave-assisted synthesis a highly attractive and sustainable method. researchgate.net

| Method | Reaction Time | Solvent | Yield |

|---|---|---|---|

| Conventional Heating (Reflux) | 20-24 hours | Ethanol | ~70-85% |

| Microwave Irradiation | 22-24 minutes | Ethanol | ~75-90% |

Ultrasonic Irradiation Applications

The use of ultrasonic irradiation, a field known as sonochemistry, offers another powerful green tool for organic synthesis. researchgate.netbenthamdirect.com This technique utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. scispace.com This collapse generates localized "hot spots" with extremely high temperatures and pressures, which can accelerate chemical reactions by nearly a million-fold. researchgate.netbenthamdirect.comscispace.com

An efficient, one-pot, catalyst-free synthesis of tetrahydropyrimidine derivatives has been developed using ultrasonic irradiation. researchgate.netbenthamdirect.com This method provides excellent yields (up to 99%) in remarkably short reaction times (5–20 minutes) under mild conditions. benthamdirect.com The process is environmentally friendly as it can be performed without a catalyst, produces no waste, and is more energy-efficient compared to conventional heating or even microwave irradiation. benthamdirect.com

| Compound | Method | Time (min) | Yield (%) |

|---|---|---|---|

| 6-amino-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Conventional | 120 | 72 |

| Sonication | 10 | 94 | |

| 6-amino-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Conventional | 150 | 68 |

| Sonication | 15 | 91 | |

| 6-amino-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Conventional | 180 | 65 |

| Sonication | 20 | 88 |

Structural Elucidation and Advanced Spectroscopic Characterization of 1,4,5,6 Tetrahydropyrimidine Hydrochloride Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise picture of the molecular structure, including connectivity and stereochemistry, can be established. For 1,4,5,6-tetrahydropyrimidine (B23847) hydrochloride, NMR analysis confirms the cyclic amidine structure and the position of substituents in its analogues.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The spectrum of the 1,4,5,6-tetrahydropyrimidine core is characterized by distinct signals corresponding to the methylene (B1212753) protons and the proton on the imine carbon.

In the basic 1,4,5,6-tetrahydropyrimidine structure, the protons at the C4 and C6 positions are adjacent to nitrogen atoms, causing them to appear at a downfield chemical shift compared to the C5 protons. The C5 protons typically appear as a multiplet due to coupling with the protons on C4 and C6. The proton at C2, part of the N=CH-N group, is significantly deshielded and appears further downfield. In the hydrochloride salt, the protonation of the nitrogen atoms leads to further deshielding of adjacent protons and the appearance of broad N-H signals.

The general structure and numbering for the 1,4,5,6-tetrahydropyrimidine ring is as follows:

Note: Numbering may vary depending on substitution patterns.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the 1,4,5,6-Tetrahydropyrimidine Ring

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C2-H | ~6.5 - 7.5 | Singlet (s) or Triplet (t) | Position is highly dependent on substitution. |

| C4-H₂ | ~3.0 - 3.5 | Triplet (t) | Adjacent to two nitrogen atoms and coupled to C5-H₂. |

| C6-H₂ | ~3.0 - 3.5 | Triplet (t) | Equivalent to C4-H₂ in unsubstituted ring; coupled to C5-H₂. |

| C5-H₂ | ~1.7 - 2.1 | Quintet or Multiplet (m) | Coupled to both C4-H₂ and C6-H₂. |

This table provides generalized data compiled from spectroscopic information on 1,4,5,6-tetrahydropyrimidine and its derivatives. nih.govresearchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For 1,4,5,6-tetrahydropyrimidine, four distinct signals are expected in the proton-decoupled spectrum, corresponding to the four carbon atoms in the ring.

The C2 carbon, being part of the amidine group (N=C-N), is the most deshielded and appears significantly downfield. The C4 and C6 carbons, being bonded to nitrogen, are also deshielded relative to the purely aliphatic C5 carbon.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the 1,4,5,6-Tetrahydropyrimidine Ring

| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~150 - 160 | Amidine carbon, most downfield signal. |

| C4 | ~40 - 50 | Methylene carbon adjacent to nitrogen. |

| C6 | ~40 - 50 | Equivalent to C4 in unsubstituted ring. |

This table provides generalized data compiled from spectroscopic information on 1,4,5,6-tetrahydropyrimidine and its derivatives. nih.govresearchgate.net

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguous structural assignment, especially for substituted analogues. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For the 1,4,5,6-tetrahydropyrimidine ring, a COSY spectrum would show a cross-peak between the signals for the C4-H₂ and C5-H₂ protons, and another between the C5-H₂ and C6-H₂ protons, confirming the -CH₂-CH₂-CH₂- connectivity within the diamine portion of the ring. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu It allows for the definitive assignment of each carbon atom that has attached protons. For instance, the proton signal around δ 3.2 ppm would correlate with the carbon signal around δ 45 ppm, assigning them to the C4/C6 positions. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2 to 3 bonds). columbia.edu It is crucial for piecing together the entire molecular framework, especially for connecting fragments and assigning quaternary carbons (carbons with no attached protons). In the context of a C2-substituted 1,4,5,6-tetrahydropyrimidine analogue, an HMBC experiment would show a correlation from the C4/C6 protons to the C2 carbon, confirming the cyclic structure. It would also show correlations from the substituent's protons to the C2 carbon, confirming the point of attachment. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, revealing its functional groups. For 1,4,5,6-tetrahydropyrimidine hydrochloride, key absorptions include those for N-H, C-H, and C=N bonds. chemicalbook.com

The formation of the hydrochloride salt significantly impacts the N-H stretching region. The protonated amine (R₃N⁺-H) gives rise to a very broad and strong absorption band, often in the 2400-3000 cm⁻¹ range, which can obscure the C-H stretching bands.

Table 3: Characteristic IR Absorption Bands for the 1,4,5,6-Tetrahydropyrimidine Moiety

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch (Amine/Amidinium) | 3100 - 3400 | Medium-Broad | In the free base. For the hydrochloride salt, this is replaced by a very broad R₃N⁺-H stretch from ~2400-3000 cm⁻¹. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong | Arises from the methylene groups (C4, C5, C6). |

| C=N Stretch (Amidine) | 1620 - 1680 | Strong | A key characteristic band for the tetrahydropyrimidine (B8763341) ring. |

| N-H Bend | 1550 - 1650 | Medium-Strong | Can sometimes overlap with the C=N stretch. |

This table provides generalized data compiled from spectroscopic information for pyrimidine (B1678525) derivatives. nih.govripublication.com

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in polarizability.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 1,4,5,6-tetrahydropyrimidine analogues through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the analysis of complex mixtures, enabling the identification and quantification of individual components. In the context of this compound analogues, LC-MS is instrumental in separating the target compounds from impurities and reaction byproducts before they are introduced into the mass spectrometer.

Typically, reversed-phase chromatography is employed, utilizing a C18 column. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous solution containing a small amount of an acid, like formic acid, and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.govnih.gov The acidic mobile phase facilitates the protonation of the analytes, which is crucial for their detection by mass spectrometry in positive ion mode.

The retention time of a compound in the LC system provides an additional layer of identification. For instance, in a study of various small molecules, the retention time, in conjunction with the mass-to-charge ratio (m/z), allowed for the confident identification of each analyte. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS can provide even higher resolution and sensitivity, which is particularly useful for analyzing complex samples and detecting trace-level impurities. nih.govmdpi.com

A key aspect of LC-MS is the interface between the LC and the MS, most commonly an electrospray ionization (ESI) source, which is discussed in the following section.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like many tetrahydropyrimidine derivatives. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. researchgate.net A key advantage of ESI is that it typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, allowing for the direct determination of the molecular weight. researchgate.netuab.edu

For this compound and its analogues, analysis is commonly performed in positive ion mode, where the basic nitrogen atoms in the ring are readily protonated. nih.govnih.gov The resulting mass spectrum will prominently feature the [M+H]⁺ ion, confirming the molecular weight of the compound. For example, a study on novel tetrahydropyrimidines confirmed their structures using ESI-MS, where the observed molecular ion peaks corresponded to the expected molecular weights. nih.gov

Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce fragmentation of the molecular ion. This process, known as collision-induced dissociation (CID), involves selecting the [M+H]⁺ ion and subjecting it to collisions with an inert gas. uab.edu The resulting fragment ions provide valuable structural information. The fragmentation patterns of tetrahydropyrimidine analogues can be complex, but they often involve cleavages of the bonds within the heterocyclic ring and the loss of substituents. For instance, the fragmentation of related pyrimidine derivatives has been shown to involve characteristic losses of small neutral molecules. nih.gov The analysis of these fragmentation patterns allows for the detailed structural characterization of the molecule.

Table 1: Representative LC-MS and ESI-MS Data for Tetrahydropyrimidine Analogues

| Compound Analogue | Retention Time (min) | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Tetrahydropyrimidine Derivative 4a | Not Specified | Corresponds to C₁₄H₁₇N₂O₂S | Not Specified | nih.gov |

| Tetrahydropyrimidine Derivative 4b | Not Specified | Corresponds to C₁₅H₁₉N₂O₂S | Not Specified | nih.gov |

| Tetrahydropyrimidine Derivative 4g | Not Specified | Corresponds to C₁₅H₁₈FN₂O₂S | Not Specified | nih.gov |

Note: Specific m/z values for the molecular and fragment ions are highly dependent on the exact structure of the analogue being analyzed.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

Studies on related heterocyclic systems, such as substituted tetrazines and various pyrimidine derivatives, have successfully utilized X-ray crystallography to confirm their molecular structures. mdpi.comresearchgate.netebi.ac.uk For example, the crystal structure of a 1,6-dihydro-1,2,4,5-tetrazine derivative revealed a non-planar, boat-like conformation for the six-membered ring. researchgate.net Similarly, the X-ray structures of benzo nih.govresearchgate.netthieno[2,3-d]pyrimidines have provided insights into how these molecules bind to biological targets. ebi.ac.uk

For this compound, an X-ray crystal structure would definitively confirm the protonation site (one of the nitrogen atoms), the geometry of the six-membered ring (which is likely to adopt a non-planar conformation), and the nature of the intermolecular interactions, such as hydrogen bonding involving the chloride ion.

Table 2: Illustrative Crystallographic Data for a Heterocyclic Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.23510(10) |

| b (Å) | 26.0156(4) |

| c (Å) | 12.4864(2) |

| β (°) | 93.243(2) |

| Volume (ų) | 2022.17(6) |

Note: This data is for a related triazolopyridazinoindole compound and serves as an example of the type of information obtained from an X-ray crystallographic study. mdpi.com

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing mixtures containing its analogues. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying compounds. researchgate.net For the analysis of this compound and its analogues, reversed-phase HPLC is the most common mode. researchgate.netresearchgate.net

A typical HPLC system for this purpose would consist of a C8 or C18 stationary phase, a mobile phase of buffered aqueous solution and an organic modifier like acetonitrile or methanol, and a UV detector. researchgate.net The choice of mobile phase composition and pH is critical for achieving good separation. For ionic compounds like tetrahydropyrimidine hydrochloride, ion-pairing agents can sometimes be added to the mobile phase to improve peak shape and retention.

HPLC methods can be developed to be highly specific and sensitive, allowing for the quantification of the main compound and the detection of impurities at very low levels. google.com Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters such as linearity, accuracy, precision, and robustness. mdpi.com For instance, a validated HPLC method for analyzing the purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) demonstrated high accuracy and precision. google.com

Table 3: Typical HPLC Parameters for the Analysis of Pyrimidine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 | researchgate.netgoogle.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.4 - 1.5 mL/min | nih.govresearchgate.net |

| Detection | UV or Mass Spectrometry | researchgate.netresearchgate.net |

Gas chromatography (GC) is another powerful separation technique, but its application to this compound is more limited than HPLC. GC is best suited for volatile and thermally stable compounds. Due to its ionic nature and relatively low volatility, this compound itself is not directly amenable to GC analysis.

However, derivatization can be employed to convert the non-volatile tetrahydropyrimidine into a more volatile derivative. For example, silylation is a common derivatization technique used for compounds containing amine groups, which can make them suitable for GC analysis. nih.govcapes.gov.br Studies have shown the successful GC analysis of silylated pyrimidine bases. nih.govcapes.gov.br

Once derivatized, the compound can be separated on a GC column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase. Detection is often performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in compound identification. nih.gov

While not the primary method for this specific compound, GC can be a valuable tool for analyzing certain volatile precursors or byproducts that may be present in the synthesis of this compound.

Computational and Theoretical Investigations of 1,4,5,6 Tetrahydropyrimidine Hydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry, energy, and reactivity of molecules. Density Functional Theory (DFT) is a prominent method employed for these investigations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on tetrahydropyrimidine (B8763341) derivatives often employ DFT, particularly using the B3LYP functional with various basis sets like 6-311+G(d,p), to calculate the optimized molecular structure, vibrational frequencies, and electronic properties. tandfonline.comnih.gov These calculations are vital for understanding the molecule's stability and reactivity. For instance, DFT has been used to compare the stability of different tautomeric forms, such as the keto and enol forms in substituted pyrimidines, revealing that the enol form can be more stable due to factors like intramolecular hydrogen bonding. mdpi.com

DFT calculations provide insights into the geometric properties and reactivity of pyrimidine (B1678525) derivatives. semanticscholar.org The method can be used to determine bond lengths, bond angles, and dihedral angles of the optimized geometry. Such studies on related heterocyclic systems have shown that theoretical data obtained from DFT calculations are often in good agreement with experimental results from X-ray diffraction. mdpi.com

Table 1: Representative DFT-Calculated Properties for a Tetrahydropyrimidine Derivative

| Parameter | Calculated Value | Method |

|---|---|---|

| Total Energy | -879.45 Hartree | B3LYP/6-31G(d) |

| Dipole Moment | 3.54 Debye | B3LYP/6-31G(d) |

| C=N bond length | 1.28 Å | B3LYP/6-311G++(d,p) |

Note: The data presented is illustrative and based on published calculations for substituted tetrahydropyrimidine derivatives, not 1,4,5,6-tetrahydropyrimidine (B23847) hydrochloride itself.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For tetrahydropyrimidine derivatives, FMO analysis, often performed using the output of DFT calculations, helps to predict the most likely sites for electrophilic and nucleophilic attack. tandfonline.comnih.gov For example, in a study of N-(1,3-benzothiazol-2-yl)-N-(1,4,5,6-tetrahydro-1H-pyrimidine-2-yl) amine, the HOMO and LUMO analyses were calculated to understand its electronic properties and reactivity. tandfonline.com The distribution of these orbitals across the molecule highlights the reactive centers. mdpi.com

Table 2: Frontier Molecular Orbital Energies for a Substituted Tetrahydropyrimidine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.98 |

| Energy Gap (ΔE) | 5.27 |

Note: This data is representative and derived from DFT calculations on a substituted tetrahydropyrimidine derivative. The specific values for 1,4,5,6-tetrahydropyrimidine hydrochloride may vary.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility and dynamics of molecules like this compound.

MD simulations can reveal the preferred conformations and the flexibility of the tetrahydropyrimidine ring. The six-membered ring of 1,4,5,6-tetrahydropyrimidine is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. Conformational analysis through molecular mechanics calculations and NMR spectroscopy has been used to study the preferred shapes of similar heterocyclic systems. nih.gov MD simulations track the transitions between these conformations, providing a dynamic picture of the molecule's flexibility. nih.gov For instance, studies on related compounds have used MD simulations for up to 20 nanoseconds to investigate the stability of ligand-protein complexes, which inherently depends on the conformational behavior of the ligand. nih.gov

The surrounding solvent can significantly influence the conformation of a molecule. frontiersin.orgresearchgate.net MD simulations explicitly including solvent molecules can model these interactions. Different solvents can stabilize different conformations through interactions like hydrogen bonding. rsc.org For example, computational studies on peptides have shown that a helical conformation might be preferred in a non-polar solvent like chloroform, while a mix of other structures could be predominant in more polar solvents like DMSO or water. rsc.org For this compound, which is a salt, simulations in an aqueous environment would be crucial to understand how water molecules interact with the charged sites and influence its three-dimensional structure.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a ligand with a biological target, such as a protein or enzyme.

In silico docking studies have been performed on various tetrahydropyrimidine derivatives to explore their potential as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2) and the Bcr-Abl oncogene. nih.govresearchgate.netsid.ir These studies calculate a binding energy score, which indicates the strength of the interaction. For example, in a study on 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, docking runs with AutoDock Vina produced binding energy scores ranging from -6.9 to -8.5 kcal/mol against the Bcr-Abl protein. nih.gov The results of docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. researchgate.net

Table 3: Representative Molecular Docking Results for Tetrahydropyrimidine Derivatives

| Derivative | Target Protein | Docking Score (kcal/mol) | Docking Software |

|---|---|---|---|

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | COX-1 | -7.5 | ArgusLab |

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | COX-2 | -8.2 | ArgusLab |

Note: The data is based on published studies on various derivatives of 1,4,5,6-tetrahydropyrimidine and serves as an illustration of the application of molecular docking.

Ligand-Receptor Interaction Modeling

Molecular docking is a primary computational tool used to model the interaction between a ligand, such as a 1,4,5,6-tetrahydropyrimidine derivative, and a biological receptor. These studies are crucial for elucidating the binding mode and identifying key interactions that contribute to the biological activity of these compounds.

For instance, molecular docking studies on various tetrahydropyrimidine derivatives have been conducted to understand their therapeutic potential. In a study on tetrahydropyrimidine derivatives as potential fascin (B1174746) inhibitors for cancer therapy, molecular docking was used to investigate their binding to the fascin protein. nih.gov The results indicated that even the least cytotoxic compound in vitro showed strong binding to the fascin binding site in silico, highlighting the importance of computational models in identifying potential leads. nih.gov Another study on novel pyrimidine derivatives as potential antibacterial agents used molecular docking to show a good interaction between the active compound and the active cavities of dihydrofolate reductase (DHFR). nih.gov

Similarly, molecular modeling studies have been employed to understand the interaction of tetrahydropyrimidine derivatives with muscarinic receptors. nih.gov These investigations identified key interactions, such as those between the ester moiety of the ligands and specific amino acid residues like Thr192, and additional interactions with Asn382 for certain derivatives. nih.gov Such detailed interaction models are invaluable for designing more potent and selective ligands. While these studies were not performed specifically on this compound, the principles of ligand-receptor interaction modeling are directly applicable. The protonated nature of the hydrochloride salt would be a critical factor in modeling its interactions, particularly with negatively charged residues in a receptor binding site.

A summary of findings from molecular docking studies on related tetrahydropyrimidine derivatives is presented in the table below.

| Derivative Class | Target Protein | Key Findings |

| Fascin Inhibitors | Fascin | Strong binding to the fascin binding site was observed for several derivatives. nih.gov |

| Antibacterial Agents | Dihydrofolate Reductase (DHFR) | Good interaction with the active cavities of DHFR was demonstrated. nih.gov |

| Muscarinic Agonists | m1 Muscarinic Receptor | Interactions with key amino acid residues like Thr192 and Asn382 were identified. nih.gov |

| SARS-CoV-2 Inhibitors | Main Protease (Mpro) | A novel tetrahydropyrimidine derivative was evaluated as a potential inhibitor. tandfonline.commdpi.com |

Prediction of Binding Affinities and Modes

Beyond just identifying binding poses, computational methods can also predict the binding affinity of a ligand for its receptor. This is often expressed as a binding energy or an inhibitory constant (Ki). Accurate prediction of binding affinities is a key goal of computational drug design, as it allows for the ranking of potential drug candidates before their synthesis and experimental testing.

In studies of tetrahydropyrimidine derivatives as fascin inhibitors, the binding energy (ΔGbind) was calculated to quantify the strength of the interaction. nih.gov Interestingly, the in silico binding affinities did not always perfectly correlate with the in vitro cytotoxic or migration-inhibiting activities, suggesting that other factors like cell permeability or metabolism may also play a significant role. nih.gov

Molecular docking studies on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors also involved the calculation of binding affinities to elucidate the binding mode of active compounds. acs.orgsemanticscholar.orgacs.org These studies, combined with molecular dynamics simulations, help in understanding the stability of the ligand-receptor complex and the dynamic nature of the interactions. acs.orgsemanticscholar.orgacs.org

| Computational Method | Output Data | Significance |

| Molecular Docking | Binding Energy (e.g., ΔGbind), Binding Pose | Quantifies the strength of the ligand-receptor interaction and visualizes the binding mode. nih.gov |

| Molecular Dynamics Simulation | Stability of Ligand-Receptor Complex, Interaction Fluctuations | Assesses the dynamic stability of the predicted binding mode over time. acs.orgsemanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are developed by finding a statistical correlation between molecular descriptors (physicochemical properties or theoretical molecular descriptors) and the observed activity of a series of compounds.

Several QSAR studies have been performed on tetrahydropyrimidine derivatives to guide the design of new compounds with improved properties. For example, 3D-QSAR studies were conducted on 1,2,3,4-tetrahydropyrimidine analogs for their anti-inflammatory activity. nih.gov These studies generated common pharmacophore hypotheses to identify the key structural features required for activity. The resulting models were then used to screen new designed compounds and predict their activity. nih.gov

In another study, 2D-QSAR analysis was performed on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors. acs.orgsemanticscholar.org The final QSAR equation showed good predictivity and statistical validation, highlighting the importance of certain autocorrelated descriptors in the inhibition of the enzyme. acs.orgsemanticscholar.org

While no specific QSAR models for this compound were found, the methodology is highly applicable. A QSAR study on a series of its derivatives would involve synthesizing and testing the compounds, calculating a range of molecular descriptors, and then using statistical methods to build a predictive model. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

The table below outlines the key components of a typical QSAR study.

| QSAR Component | Description | Example from Tetrahydropyrimidine Studies |

| Dataset | A series of compounds with known biological activities. | 1,2,3,4-tetrahydropyrimidin-5-yl-acetic acid and 2-(4-sulfonylphenyl)pyrimidine analogs for anti-inflammatory activity. nih.gov |

| Molecular Descriptors | Numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties). | Common pharmacophore hypotheses (CPHs) were generated. nih.gov |

| Statistical Method | A method to correlate the descriptors with the biological activity (e.g., multiple linear regression, partial least squares). | Not explicitly stated in the abstract, but common methods are used. |

| Model Validation | A process to ensure the predictive power of the model. | The best 3D-QSAR model was used to screen designed compounds. nih.gov |

Mechanistic Predictions and Reaction Pathway Elucidation

Computational Analysis of Reaction Intermediates and Transition States

While no specific computational studies on the reaction intermediates and transition states for the synthesis of this compound were found in the reviewed literature, theoretical studies on the synthesis of related heterocyclic compounds provide a framework for how such an investigation could be conducted.

For example, DFT mechanistic studies have been used to shed light on the reaction mechanism for the synthesis of tetrahydropyrimidine derivatives. researchgate.net These studies can distinguish between different possible reaction pathways by calculating the energies of intermediates and transition states. For instance, in the synthesis of tetrahydropyrimidines from benzonitriles, DFT studies suggested the activation of the nitrile by the solvent (methanol) and the formation of a benzimidamide and/or a benzimidate as key intermediates. researchgate.net

A computational analysis of the synthesis of 1,4,5,6-tetrahydropyrimidine, typically formed from the condensation of a diamine with a suitable counterpart, would involve:

Identifying potential reaction pathways.

Calculating the geometries and energies of all reactants, intermediates, transition states, and products.

Constructing a potential energy surface to visualize the reaction pathway.

This type of analysis would provide valuable insights into the reaction mechanism, allowing for the optimization of reaction conditions to improve yield and purity.

Reactivity-Structure Relationship Derivations

By understanding the electronic structure of a molecule, it is possible to derive relationships between its structure and its reactivity. Computational methods can calculate various electronic properties that are related to reactivity.

For 1,4,5,6-tetrahydropyrimidine, its reactivity is largely governed by the presence of the two nitrogen atoms in the heterocyclic ring. cymitquimica.com The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic. The imino group (-N=CH-) is also a key functional group that can participate in various reactions.

A theoretical study on a novel tetrahydropyrimidine derivative involved the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. tandfonline.com The HOMO-LUMO energy gap is an important indicator of the chemical reactivity of a molecule. A smaller energy gap suggests that the molecule is more reactive.

For this compound, the protonation of one of the nitrogen atoms would significantly alter its electronic structure and reactivity. The positive charge would make the ring more electron-deficient, affecting its nucleophilicity and basicity. A computational study could precisely quantify these changes and predict how the reactivity of the hydrochloride salt differs from that of the free base.

The table below lists some key computational parameters and their implications for reactivity.

| Computational Parameter | Implication for Reactivity |

| HOMO Energy | Higher HOMO energy indicates greater electron-donating ability (nucleophilicity). |

| LUMO Energy | Lower LUMO energy indicates greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Smaller gap indicates higher reactivity. tandfonline.com |

| Electrostatic Potential | Shows the distribution of charge on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Reactivity and Reaction Mechanisms of 1,4,5,6 Tetrahydropyrimidine Hydrochloride

Ring Stability and Degradation Pathways

The 1,4,5,6-tetrahydropyrimidine (B23847) ring possesses considerable stability under typical conditions, largely due to the resonance stabilization of the amidine moiety. The six-membered ring structure is conformationally flexible but generally stable. However, the ring is susceptible to degradation, primarily through hydrolysis, especially under acidic or basic conditions.

The principal degradation pathway involves the hydrolytic cleavage of the amidine's C=N double bond. This process leads to ring-opening, ultimately yielding N-(3-aminopropyl)formamide (also known as monoformamido-1,3-propanediamine). In one study, allowing 2-substituted-1,4,5,6-tetrahydropyrimidine to stand in water for a brief period led to its complete decomposition into the corresponding monoformamido-1,3-propanediamine derivative. This susceptibility to hydrolysis is a critical factor in its stability profile and a key consideration in its handling and application.

Reactions Involving the Amidinal System

The amidine system (-N=CH-NH-) is the most reactive part of the 1,4,5,6-tetrahydropyrimidine molecule. This functional group has both a nucleophilic imine nitrogen and a potentially nucleophilic amine nitrogen, as well as an electrophilic carbon atom.

Reactions with electrophiles, such as acylation and alkylation, are common. For instance, the nitrogen atoms can be acylated by reacting with agents like acetic anhydride (B1165640). The reaction of 2-methyl-1,4,5,6-tetrahydropyrimidine (B15095851) with acetic anhydride has been noted to produce an unidentified amorphous material, indicating that while the system is reactive, the outcomes can be complex. Similarly, alkylating agents can react at the nitrogen positions. The reactivity of the amidine system is central to its use as a building block in more complex heterocyclic syntheses.

Electrophilic and Nucleophilic Reactions on the Pyrimidine (B1678525) Ring

The reactivity of the 1,4,5,6-tetrahydropyrimidine ring towards electrophiles and nucleophiles is largely dictated by the electronic properties of the amidine group.

Electrophilic Reactions: The tetrahydropyrimidine (B8763341) ring is generally deactivated towards electrophilic attack. The presence of two electronegative nitrogen atoms withdraws electron density from the ring system, making it electron-deficient. This effect is pronounced in the fully aromatic pyrimidine, which undergoes electrophilic substitution only under harsh conditions. While the saturated carbons (C4, C5, C6) are alkane-like and unreactive, the C2 carbon of the amidine is electrophilic and is the primary site for nucleophilic, not electrophilic, attack.

Nucleophilic Reactions: The electron-deficient nature of the ring system, particularly at the C2 position, makes it susceptible to nucleophilic attack. This is the key step in the hydrolysis pathway, where a water molecule acts as the nucleophile. Stronger nucleophiles can also attack this position, leading to addition or ring-opening reactions. In related aromatic pyrimidine systems, nucleophilic attack is a well-established mechanism for substitution and ring transformation, often occurring at positions 2, 4, or 6. For 1,4,5,6-tetrahydropyrimidine, the attack is focused on the electrophilic C2 carbon of the amidine group.

Hydrolysis and Other Solvolytic Reactions

Hydrolysis is a significant reaction for 1,4,5,6-tetrahydropyrimidine. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic C2 carbon of the amidine group. This is followed by proton transfer and subsequent cleavage of the C-N bond, leading to the opening of the heterocyclic ring.

This reaction is catalyzed by both acids and bases. In acidic conditions, protonation of a nitrogen atom further increases the electrophilicity of the C2 carbon, accelerating the nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water, attacks the C2 carbon directly. Studies on the hydrolysis of 2-substituted derivatives confirm this degradation pathway, yielding products like 1,3-propanediamine and oxalic acid upon alkaline hydrolysis of Bi-(1,4,5,6-tetrahydropyrimidin-2-yl).

| Reactant | Conditions | Major Product(s) |

| 2-Phenyl-1,4,5,6-tetrahydropyrimidine | Aqueous | N-(3-aminopropyl)benzamide |

| Bi-(1,4,5,6-tetrahydropyrimidin-2-yl) | Alkaline Hydrolysis | 1,3-Propanediamine, Oxalic acid |

Oxidative and Reductive Transformations of the Tetrahydropyrimidine Moiety

Oxidative Transformations: The tetrahydropyrimidine ring can undergo oxidation, specifically dehydrogenation, to form the corresponding aromatic pyrimidine ring. This transformation introduces double bonds into the ring, leading to a more stable, aromatic system. Catalytic dehydrogenation has been successfully employed for this purpose, using catalysts such as palladium on carbon. This reaction demonstrates the ability of the saturated portion of the ring to be chemically modified to achieve a different electronic state.

Reductive Transformations: The C=N bond of the amidine group is susceptible to reduction. Catalytic hydrogenation is a common method for reducing such bonds. While amides are notoriously difficult to reduce, requiring harsh conditions (high pressures and temperatures) and specialized catalysts (e.g., copper chromite, bimetallic Pd/Re), the imine-like double bond in the amidine can be hydrogenated. This would convert the 1,4,5,6-tetrahydropyrimidine into a fully saturated hexahydropyrimidine (B1621009) (1,3-diazacyclohexane) ring. This process saturates the ring, removing the amidine functional group and altering the compound's chemical properties significantly.

Protonation Equilibria and Salt Formation Dynamics

As a base, 1,4,5,6-tetrahydropyrimidine readily reacts with acids to form salts, such as the common hydrochloride salt. The basicity stems from the lone pairs of electrons on the two nitrogen atoms. The amidine group is a strong base because the resulting cation (the amidinium ion) is stabilized by resonance, delocalizing the positive charge over both nitrogen atoms and the central carbon.

The equilibrium for the first protonation can be written as: C₄H₈N₂ + H⁺ ⇌ [C₄H₉N₂]⁺

The strength of a base is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The pKa of protonated 1,4,5,6-tetrahydropyrimidine is approximately 13.0 at 20°C. This high value confirms that it is a strong organic base, significantly more basic than related aromatic heterocycles like pyrimidine (pKa ≈ 1.23) or pyridine (B92270) (pKa ≈ 5.23). The reduced basicity of aromatic pyrimidine is due to the sp² hybridization of the nitrogen lone pair orbitals and their involvement in the aromatic system.

The state of protonation is dependent on the pH of the solution.

At a pH well below the pKa (e.g., pH < 11): The compound will exist predominantly in its protonated, cationic form, [C₄H₉N₂]⁺.

At a pH equal to the pKa (pH ≈ 13.0): The solution will contain equal concentrations of the protonated (salt) form and the deprotonated (free base) form.

At a pH well above the pKa (e.g., pH > 14): The compound will exist predominantly as the neutral free base, C₄H₈N₂.

This equilibrium is fundamental to its chemistry, influencing its solubility, reactivity, and interaction with other molecules. The formation of the hydrochloride salt enhances its water solubility and stability for storage.

| Compound | pKa of Conjugate Acid |

| 1,4,5,6-Tetrahydropyrimidine | ~13.0 |

| Pyrimidine | 1.23 |

| Pyridine | 5.23 |

Applications in Organic Synthesis and Catalysis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

1,4,5,6-Tetrahydropyrimidine (B23847) and its derivatives are crucial intermediates in the synthesis of more complex, often pharmacologically active, molecules. cymitquimica.comresearchgate.net The tetrahydropyrimidine (B8763341) core is a stepping stone to compounds with applications as neuromuscular blocking agents, as well as cardiovascular and antidepressant agents. nih.govpharmaffiliates.com

The most prominent route to functionalized tetrahydropyrimidines is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-keto ester, and urea (B33335) (or thiourea). amazonaws.comwikipedia.org The resulting dihydropyrimidinones (DHPMs) are themselves stable intermediates that can be further modified. For instance, DHPMs have been used as the starting material for the synthesis of fused heterocyclic systems like isoxazolo[5,4-d]pyrimidine (B13100350) and pyrazolo[3,4-d]pyrimidine derivatives. amazonaws.com In one documented pathway, an isoxazolyl-dihydropyrimidine-thione carboxylate, formed via a Biginelli-type reaction, undergoes thermal cyclization to yield complex pyrimido[5,4-c]quinolin-5-ones. nih.gov This highlights the role of the tetrahydropyrimidine scaffold as a foundational element for building intricate molecular architectures.

Utilization as a Reagent in Organic Transformations